3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde
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Overview
Description
3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde is a chemical compound with the molecular formula C12H10N2O3 . It has a molecular weight of 230.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 230.22 . The InChI code for the compound is1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3
.
Scientific Research Applications
Polymer Composite Materials : The Wittig reaction was utilized to synthesize poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) with a phosphonium moiety at the chain end. These polymers were then incorporated into silica to create homogeneous composite materials characterized by UV−vis and emission spectra, indicating potential applications in materials science (Kubo et al., 2005).
Synthetic Chemistry : Research demonstrated the utility of 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon for the regiospecific synthesis of various heterocycles with aldehyde functionality. This work showcases the importance of similar compounds in synthesizing complex heterocyclic structures (Mahata et al., 2003).
Biological Applications : Novel compounds containing Lawsone synthesized using halo-reagents were shown to have antioxidant and antitumor activities, highlighting the potential therapeutic applications of such chemical structures (Hassanien et al., 2022).
Antimicrobial and Antioxidant Activities : A study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds revealed their potential as antimicrobials and antioxidants. The synthetic approaches and biological activities explored in this research indicate the versatility of similar compounds in developing new therapeutic agents (Rangaswamy et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-methoxy-4-pyrazin-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJABDQGKJKBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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